Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
Overview
Description
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-: is a complex organic compound characterized by its anthracene core structure with benzamide and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- typically involves multi-step organic reactions. One common approach is the nitration of anthracene derivatives followed by subsequent reactions to introduce the benzamide group[_{{{CITATION{{{_2{Benzamide,N- [4- [ 5- (benzoylamino)-9,10-dihydro-9,10-dioxo-1 .... The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of reduced anthracene derivatives.
Substitution: Introduction of various functional groups leading to different benzamide derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the benzamide moiety may interact with biological macromolecules.
Comparison with Similar Compounds
Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Benzamide, N-(4-hydroxy-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Uniqueness: Compared to similar compounds, Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has distinct electronic properties due to the presence of the nitro group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHNATLBRRKWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395009 | |
Record name | F0015-0191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-14-1 | |
Record name | F0015-0191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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